Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
“Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate” is a complex organic compound. It contains a tert-butyl group, a bromomethyl group, and a carboxylate ester group. The core structure of the molecule is a 3-azabicyclo[3.3.1]nonane, which is a type of bicyclic compound containing a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure and multiple functional groups. The 3D conformation could be influenced by these groups and the nitrogen atom within the ring structure .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, so it could be involved in nucleophilic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other typical reactions of carboxylate esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence properties such as solubility, melting point, boiling point, etc .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Peptidomimetic Compounds : Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate is used in the synthesis of constrained peptidomimetic compounds, which are important for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).
- Molecular Structure Analysis : The compound has been synthesized and characterized, including its molecular structure determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Novel Synthetic Methods
- Novel Synthesis of Morpholine Derivatives : It is used in the novel synthesis of cis-3,5-disubstituted morpholine derivatives, showcasing its versatility in organic synthesis (D’hooghe et al., 2006).
- One-Pot Curtius Rearrangement : The compound is involved in a mild and efficient one-pot Curtius rearrangement, leading to protected amino acids, highlighting its role in simplifying synthetic routes (Lebel & Leogane, 2005).
Enantioselective Synthesis
- Enantioselective Synthesis of CCR2 Antagonists : It plays a key role in the enantioselective synthesis of compounds, like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, used as intermediates for potent CCR2 antagonists (Campbell et al., 2009).
Other Applications
- Synthesis of Chiral Compounds : The compound is used in synthesizing chiral cyclic amino acid esters, further emphasizing its utility in creating structurally complex molecules (Moriguchi et al., 2014).
- Role in Azabicyclo[3.2.1]octane Synthesis : It is involved in reactions leading to azabicyclo[3.2.1]octane, a structure that demonstrates a unique reaction pathway for electron-deficient dienes (MacorJohn et al., 1998).
Scalable Synthesis and Eco-Friendly Approaches
- Scalable Synthesis Routes : An efficient scalable route has been developed for synthesizing enantiomerically pure derivatives of the compound, highlighting its industrial applicability (Maton et al., 2010).
Safety and Hazards
As with any chemical compound, handling “Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate” would require appropriate safety measures. The specific hazards would depend on the compound’s properties, but one should always use personal protective equipment and work in a well-ventilated area when handling chemical substances .
Properties
IUPAC Name |
tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-8-11-5-4-6-14(7-11,9-15)10-16/h11H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPISKFTFNWRKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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